REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[C:2]#[CH:3].[SH:6][C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH:9][CH:8]=1>[OH-].[Na+]>[NH:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:7]([S:6][CH:3]=[CH:2][C:1]([OH:5])=[O:4])=[CH:8]1 |f:2.3|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)O
|
Name
|
|
Quantity
|
97 g
|
Type
|
reactant
|
Smiles
|
SC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 1 hour at 95° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
WASH
|
Details
|
the precipitated solid washed with water
|
Type
|
EXTRACTION
|
Details
|
the gummy precipitate extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from 250 ml of acetonitrile
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)SC=CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |